Hogival; Oestrone-3-acetate; Puboestrene

Description

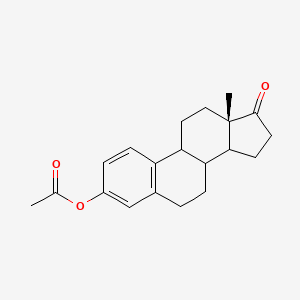

Hogival, Oestrone-3-acetate, and Puboestrene are synonyms for the same chemical compound, identified by the CAS number 901-93-9. This compound is a steroidal estrogen derivative with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol. Structurally, it is characterized by:

- A 3-acetoxy group (esterification of estrone at the 3-hydroxy position).

- A 17-keto group on the estratriene backbone (1,3,5(10)-estratriene).

Puboestrene is the name used in phytochemical contexts, as it was first isolated from the bark of Holarrhena pubescens. Hogival is likely a trade name, while Oestrone-3-acetate is the standardized chemical nomenclature. The compound is implicated in estrogenic pathways, particularly in hormone-dependent conditions like breast cancer, and has been studied for its metabolic interactions with estrone sulfatase.

Properties

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16?,17?,18?,20-/m0/s1 |

InChI Key |

KDPQTPZDVJHMET-MPTUAUJUSA-N |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

acetoxyestrone estrone acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Oestrone-3-acetate (Hogival/Puboestrene) with structurally or functionally related compounds:

Key Structural and Functional Differences:

Oestrone-3-acetate vs. Hexestrol: Oestrone-3-acetate is a steroidal estrogen, while Hexestrol is a non-steroidal synthetic estrogen. The latter lacks the steroid backbone, reducing receptor specificity but enhancing metabolic stability. Hexestrol is less prone to enzymatic degradation, making it suitable for oral administration.

Oestrone-3-acetate vs. Dehydroepiandrosterone Acetate :

- Both are steroid esters, but Dehydroepiandrosterone Acetate is an androgen precursor with a 5-ene structure, whereas Oestrone-3-acetate has an aromatic A-ring (estratriene).

Oestrone-3-acetate vs. Estrone-3-methylthiophosphonate :

- The thiophosphonate group in the latter confers resistance to hydrolysis, enhancing its efficacy as a sulfatase inhibitor compared to Oestrone-3-acetate.

Detailed Research Findings

Estrogenic and Anticancer Activity

- Mechanism in Breast Cancer: Oestrone-3-acetate is hydrolyzed to estrone, which is further converted to estradiol. This pathway is critical in hormone-dependent breast tumors.

- Natural Source and Antibacterial Synergy: Puboestrene, isolated from H. pubescens, synergizes with novobiocin to combat multidrug-resistant Acinetobacter baumannii. This highlights its role beyond estrogenic activity.

Structural-Activity Relationships (SAR)

- Acetylation at Position 3 : Enhances lipid solubility and prolongs half-life compared to estrone.

- Modifications at Position 3 : Thiophosphonate or methyl groups (as in Estrone-3-methylthiophosphonate) block metabolic hydrolysis, creating potent inhibitors.

Limitations of Structural Similarity

Despite shared steroid backbones, minor structural changes (e.g., 5-ene vs. estratriene) drastically alter biological activity. For example, Hydrogesterone (a progestin) and Oestrone-3-acetate bind to different nuclear receptors, illustrating the importance of functional group placement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.